2-(1-((2-Iodothiazol-5-yl)methyl)imidazolidin-2-ylidene)acetonitrile
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Overview
Description
2-(1-((2-Iodothiazol-5-yl)methyl)imidazolidin-2-ylidene)acetonitrile is a complex organic compound that features a unique structure combining an iodothiazole ring and an imidazolidinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((2-Iodothiazol-5-yl)methyl)imidazolidin-2-ylidene)acetonitrile typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles, which can be catalyzed by nickel. The reaction conditions are mild and allow for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(1-((2-Iodothiazol-5-yl)methyl)imidazolidin-2-ylidene)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substituting agents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with a hydroxyl group, while substitution could introduce a different halogen or alkyl group.
Scientific Research Applications
2-(1-((2-Iodothiazol-5-yl)methyl)imidazolidin-2-ylidene)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It could be explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: It might be used in the production of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 2-(1-((2-Iodothiazol-5-yl)methyl)imidazolidin-2-ylidene)acetonitrile is not well-understood. it is likely to interact with molecular targets through its iodothiazole and imidazolidinylidene moieties. These interactions could involve binding to enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds share the imidazole ring structure and have various biological activities.
Thiazole derivatives: These compounds share the thiazole ring structure and are known for their medicinal properties.
Uniqueness
What sets 2-(1-((2-Iodothiazol-5-yl)methyl)imidazolidin-2-ylidene)acetonitrile apart is its unique combination of an iodothiazole ring and an imidazolidinylidene moiety. This structural uniqueness could confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C9H9IN4S |
---|---|
Molecular Weight |
332.17 g/mol |
IUPAC Name |
(2E)-2-[1-[(2-iodo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene]acetonitrile |
InChI |
InChI=1S/C9H9IN4S/c10-9-13-5-7(15-9)6-14-4-3-12-8(14)1-2-11/h1,5,12H,3-4,6H2/b8-1+ |
InChI Key |
IHWXESKBSBCKKU-UNXLUWIOSA-N |
Isomeric SMILES |
C1CN(/C(=C/C#N)/N1)CC2=CN=C(S2)I |
Canonical SMILES |
C1CN(C(=CC#N)N1)CC2=CN=C(S2)I |
Origin of Product |
United States |
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